2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid
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Overview
Description
2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid is a chemical compound known for its unique structure and properties It belongs to the class of thiomorpholine derivatives, which are characterized by the presence of a sulfur atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid typically involves the reaction of thiomorpholine with phenylpropanoic acid under specific conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with phenylpropanoic acid in the presence of a suitable catalyst to yield the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiomorpholine derivatives with lower oxidation states.
Scientific Research Applications
2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,1-dioxidothiomorpholino)acetate
- Thiomorpholine-4-carbonyl chloride 1,1-dioxide
- Thiomorpholine 1,1-dioxide hydrochloride
Uniqueness
2-(1,1-Dioxidothiomorpholino)-3-phenylpropanoic acid stands out due to its unique combination of a thiomorpholine ring and a phenylpropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h1-5,12H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLQGMQPCGTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377569 |
Source
|
Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100610-68-2 |
Source
|
Record name | 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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